molecular formula C5H11ClFN B6222243 N-(2-fluoroethyl)cyclopropanamine hydrochloride CAS No. 2758004-86-1

N-(2-fluoroethyl)cyclopropanamine hydrochloride

Cat. No.: B6222243
CAS No.: 2758004-86-1
M. Wt: 139.6
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Description

N-(2-fluoroethyl)cyclopropanamine hydrochloride is a chemical compound with the molecular formula C5H10ClFN It is a cyclopropane derivative that contains a fluoroethyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluoroethyl)cyclopropanamine hydrochloride typically involves the reaction of cyclopropanamine with 2-fluoroethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

Cyclopropanamine+2-fluoroethyl chlorideN-(2-fluoroethyl)cyclopropanamine hydrochloride\text{Cyclopropanamine} + \text{2-fluoroethyl chloride} \rightarrow \text{this compound} Cyclopropanamine+2-fluoroethyl chloride→N-(2-fluoroethyl)cyclopropanamine hydrochloride

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluoroethyl)cyclopropanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-(2-fluoroethyl)cyclopropanamine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential effects on biological systems and as a tool in biochemical studies.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-fluoroethyl)cyclopropanamine hydrochloride involves its interaction with specific molecular targets and pathways. The fluoroethyl group can influence the compound’s reactivity and binding affinity to various biological molecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chloroethyl)cyclopropanamine hydrochloride
  • N-(2-bromoethyl)cyclopropanamine hydrochloride
  • N-(2-iodoethyl)cyclopropanamine hydrochloride

Uniqueness

N-(2-fluoroethyl)cyclopropanamine hydrochloride is unique due to the presence of the fluoroethyl group, which imparts distinct chemical properties compared to its chloro, bromo, and iodo counterparts. The fluorine atom’s high electronegativity and small size can significantly influence the compound’s reactivity and interactions with other molecules.

Properties

CAS No.

2758004-86-1

Molecular Formula

C5H11ClFN

Molecular Weight

139.6

Purity

95

Origin of Product

United States

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